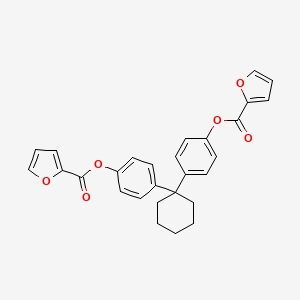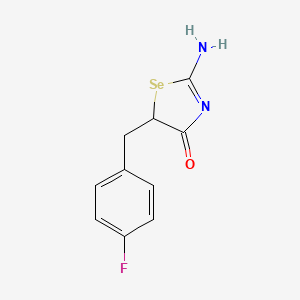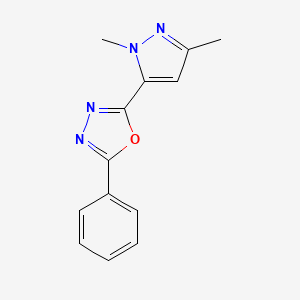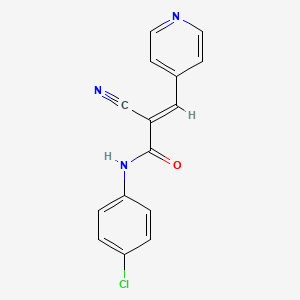![molecular formula C19H19N5O5S B10887389 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylaminosulfonyl group and a pyrazolylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Nitration: Introduction of a nitro group to the pyrazole ring.
Sulfonylation: Attachment of the methylaminosulfonyl group to the phenyl ring.
Amidation: Formation of the benzamide linkage.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and coupling agents like carbodiimides for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of sulfonic acids.
Scientific Research Applications
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-{4-[(AMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
- **N~1~-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Uniqueness
N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H19N5O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19N5O5S/c1-13-11-18(24(26)27)22-23(13)12-14-5-3-4-6-17(14)19(25)21-15-7-9-16(10-8-15)30(28,29)20-2/h3-11,20H,12H2,1-2H3,(H,21,25) |
InChI Key |
PBGOQVIQSBLKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,3-Dioxoisoindol-2-YL)methyl 2-({5-propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetate](/img/structure/B10887318.png)
![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)

![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine](/img/structure/B10887338.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)

![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)


![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
